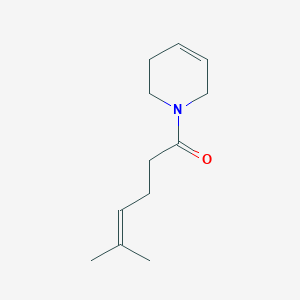
1-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylhex-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dihydro-2H-pyridin-1-yl)-5-methylhex-4-en-1-one, also known as DMH-1, is a small molecule inhibitor that targets the BMP (bone morphogenetic protein) signaling pathway. This pathway is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. DMH-1 has been extensively studied for its potential applications in treating various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines : The compound undergoes reactions with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the synthesis of 4H-pyrano[3,2-c]pyridines. These reactions demonstrate the compound's utility in creating fused systems with potential applications in chemical synthesis and material science (Mekheimer, Mohamed, & Sadek, 1997).
Formation of Dinuclear Complexes : This compound reacts with [Ru(DMSO)4Cl2] and 4-substituted pyridine in the presence of triethylamine, forming dinuclear complexes. These complexes have shown potential in water oxidation, indicating their relevance in catalysis and environmental chemistry (Zong & Thummel, 2005).
Creation of Medicinal Chemistry Agents : The compound's derivatives have been utilized in the design and discovery of selective brain penetrant PDE9A inhibitors, useful in the treatment of cognitive disorders. This highlights its significance in drug development and neuroscience (Verhoest et al., 2012).
Molecular and Crystal Structure Analysis
Structural Studies of Pyrazolo[3,4-b]pyridines : The molecular and crystal structures of pyrazolo[3,4-b]pyridine derivatives have been analyzed, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Quiroga et al., 1999).
Analysis of C–H⋯N and π⋯π Interactions : Studies on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines reveal the importance of C–H⋯N and π⋯π interactions in crystal packing. These findings are crucial for understanding the molecular interactions and designing new materials (Lai, Mohr, & Tiekink, 2006).
Luminescence and Photophysical Properties
Luminescent Properties in Organic Light Emitting Diodes (OLEDs) : Pt(II) complexes with the pyrazole chelate derived from the compound exhibit distinctive luminescent properties. These properties are significant for applications in OLEDs and photophysical studies (Huang et al., 2013).
Aggregation Enhanced Emission in Co-Crystals : Co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, related to the compound, show enhanced luminescent properties. These findings are valuable for developing materials with tailored luminescent features (Li et al., 2015).
Propriétés
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-5-methylhex-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11(2)7-6-8-12(14)13-9-4-3-5-10-13/h3-4,7H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPQDPKXPNBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=O)N1CCC=CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N'-(ethoxycarbonyl)propanehydrazide](/img/structure/B2640689.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
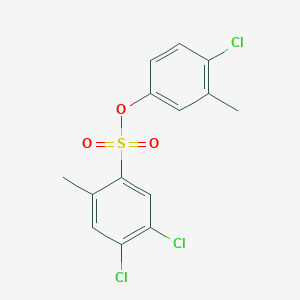
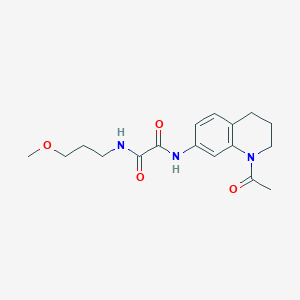
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)
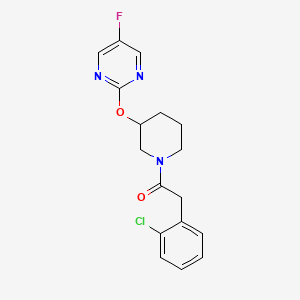
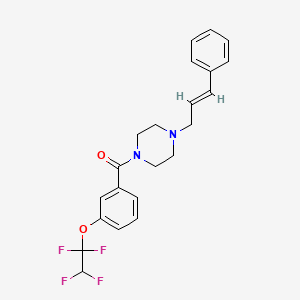

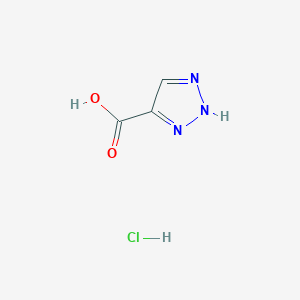

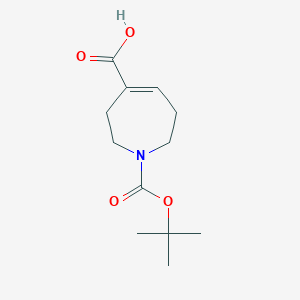

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)
![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)